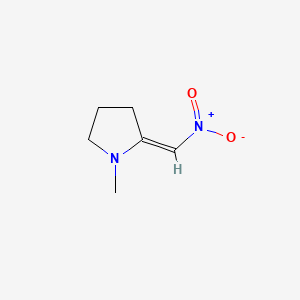

(2E)-1-methyl-2-(nitromethylene)pyrrolidine

Description

(2E)-1-Methyl-2-(nitromethylene)pyrrolidine is a nitromethylene-substituted heterocyclic compound with the molecular formula C₆H₁₀N₂O₂ (average mass: 142.156 g/mol). It belongs to the class of neonicotinoid analogs, characterized by a pyrrolidine ring with a nitromethylene group at the 2-position and a methyl substituent at the 1-position. The compound exhibits neurotoxic activity, acting as a fast-acting insecticide effective via contact or ingestion. Notably, it is considered relatively safe for vertebrates and environmentally degradable .

For example, (E)-1-(4-methoxybenzyl)-2-(nitromethylene)pyrrolidine (2c) was synthesized in 22% yield from 1-(4-methoxybenzyl)pyrrolidin-2-one .

Properties

CAS No. |

26171-05-1 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

1-methyl-2-(nitromethylidene)pyrrolidine |

InChI |

InChI=1S/C6H10N2O2/c1-7-4-2-3-6(7)5-8(9)10/h5H,2-4H2,1H3 |

InChI Key |

BJFPEODODUCJLP-UHFFFAOYSA-N |

SMILES |

CN1CCCC1=C[N+](=O)[O-] |

Isomeric SMILES |

CN\1CCC/C1=C\[N+](=O)[O-] |

Canonical SMILES |

CN1CCCC1=C[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

(2E)-1-methyl-2-(nitromethylene)pyrrolidine is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₆H₁₀N₂O₂

- CAS Number : 94662-64-3

- IUPAC Name : (2E)-1-methyl-2-(nitromethylene)pyrrolidine

The biological activity of (2E)-1-methyl-2-(nitromethylene)pyrrolidine is attributed to its ability to interact with various biological targets. The nitromethylene group is known to enhance the compound's reactivity and potential for forming covalent bonds with nucleophilic sites in proteins, which can lead to inhibition of specific enzymes or modulation of signaling pathways.

Biological Activity Overview

Research indicates that (2E)-1-methyl-2-(nitromethylene)pyrrolidine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in oncology.

- Neuroprotective Effects : Some research indicates that it may have neuroprotective properties, potentially useful in neurodegenerative disease models.

Data Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of (2E)-1-methyl-2-(nitromethylene)pyrrolidine involved testing against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antibiotic agent.

Case Study 2: Cytotoxicity in Cancer Models

In vitro assays using human cancer cell lines demonstrated that (2E)-1-methyl-2-(nitromethylene)pyrrolidine effectively reduced cell viability by over 70% at a concentration of 100 µM after 48 hours. The mechanism appears to involve apoptosis, as evidenced by increased caspase activity.

Case Study 3: Neuroprotective Properties

In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with (2E)-1-methyl-2-(nitromethylene)pyrrolidine resulted in a significant reduction in cell death compared to untreated controls. This suggests a protective effect against oxidative damage.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Nitrogen

Modifications at the 1-position of the pyrrolidine ring significantly influence physical properties and reactivity:

Key Observations :

Isomerism (E vs. Z Configuration)

The E/Z configuration of the nitromethylene group impacts biological activity and stability:

Heterocyclic Analogs

Replacing the pyrrolidine ring with other heterocycles alters chemical reactivity:

| Compound Name | Heterocycle | Reaction Yield (%) | Reactivity in Hydroamination |

|---|---|---|---|

| 2-(Nitromethylene)pyrrolidine (2b) | Pyrrolidine | Moderate to good | High |

| 2-(Nitromethylene)imidazolidine | Imidazolidine | Moderate | Moderate |

| 2-Cyanoimino-thiazolidine | Thiazolidine | Low | Poor |

| 2-(Nitromethylene)hexahydropyrimidine | Hexahydropyrimidine | None | Non-reactive |

Key Observations :

Substituted Pyrrolidine Derivatives

Functional group additions to the pyrrolidine ring modulate biological potency:

| Compound Name | Substituents | Relative Potency* | Notes |

|---|---|---|---|

| 3,3,4,4-Tetrafluoro pyrrolidine (29) | Fluorine atoms at 3,4-positions | ~1x | Similar to parent compound 4 |

| 2,5-Dimethylpyrrolidine (30) | Methyl at 2,5-positions | ~1x | No steric hindrance observed |

| D-Proline-substituted (31) | Proline moiety | ~0.11x | 9-fold drop due to chirality |

Relative potency compared to compound 4 (unspecified activity) .

Key Observations :

- Chirality (e.g., D-proline) drastically reduces activity, emphasizing the role of stereochemistry .

Preparation Methods

Procedure:

Formation of Vilsmeier Salt Intermediate:

- The starting material, 1-methylpyrrolidone, is reacted with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in a suitable solvent such as dichloromethane, chloroform, or toluene.

- This reaction yields the Vilsmeier salt intermediate.

-

- The Vilsmeier salt intermediate is then treated with nitromethane and sodium methoxide in methanol.

- The reaction proceeds under controlled temperatures, typically between 0°C and 10°C, to ensure high selectivity and yield.

-

- The crude product is purified using standard techniques like recrystallization or chromatography.

Reaction Scheme:

$$

\text{1-Methylpyrrolidone} + \text{POCl}_3 \rightarrow \text{Vilsmeier Salt Intermediate}

$$

$$

\text{Vilsmeier Salt Intermediate} + \text{Nitromethane} + \text{NaOMe} \rightarrow \text{(2E)-1-Methyl-2-(nitromethylene)pyrrolidine}

$$

Optimal Conditions:

- Solvent: Dichloromethane, chloroform, or toluene.

- Temperature: 0°C to 10°C.

- Reaction Time: 10–15 hours.

- Molar Ratios:

- Pyrrolidone : POCl₃ : Sodium Methoxide : Nitromethane = 1 : 1.1 : 2.6 : 1.2.

Advantages:

- High yield (up to 85% depending on solvent choice).

- Simple and scalable for industrial applications.

Yield Comparison Based on Solvent:

| Solvent | Yield (%) |

|---|---|

| Dichloromethane | 86 |

| Chloroform | 87 |

| Toluene | 75 |

Synthesis Using Alkali Metal Alkoxides

An alternative method involves the use of alkali metal alkoxides as catalysts in combination with nitromethane and other reagents.

Procedure:

- React l-substituted-2-pyrrolidinone with an alkali metal alkoxide (e.g., sodium methoxide).

- Add nitromethane and optionally a di(lower alkyl) sulfate or tri(straight-chain lower alkyl) oxonium fluoroborate.

- The reaction typically occurs under mild conditions to achieve high purity and minimal by-products.

Advantages:

- Economical process with minimal contamination.

- Suitable for producing high-purity products.

Summary of Key Findings

| Methodology | Key Reagents | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, SOCl₂, Nitromethane, NaOMe | 0–10°C | Up to 87% | Preferred for scalability and simplicity. |

| Alkali Metal Alkoxides | Sodium Methoxide, Nitromethane | Mild | High | Economical with high purity. |

| Hydrogenation Derivatives | Hydrogen Gas, Raney Nickel Catalyst | Controlled | Variable | Produces amine derivatives. |

Q & A

Basic: What synthetic routes are effective for preparing (2E)-1-methyl-2-(nitromethylene)pyrrolidine?

Methodological Answer:

The compound can be synthesized via nitromethylene functionalization of pyrrolidine derivatives. For example, 1-(4-methoxybenzyl)pyrrolidin-2-one (5.42 g, 26.4 mmol) undergoes nitromethylene introduction under specific conditions, yielding (E)-1-(4-methoxybenzyl)-2-(nitromethylene)pyrrolidine (22% yield) as a white powder after crystallization in CH₂Cl₂/petroleum ether . Key steps include:

- Reagent selection : Triflic acid (TfOH) is critical for intramolecular cyclization.

- Purification : Column chromatography or recrystallization in solvent mixtures (e.g., CH₂Cl₂/petroleum ether) improves purity.

- Yield optimization : Low yields (e.g., 22%) may arise from competing side reactions; monitoring via TLC is advised.

Advanced: How do acid catalysts influence the intramolecular cyclization of 2-(nitromethylene)pyrrolidine derivatives?

Methodological Answer:

Triflic acid (TfOH) promotes cyclization by protonating the nitromethylene group, facilitating electrophilic aromatic substitution. For instance, 1-(3-phenylpropyl)-2-(nitromethylene)pyrrolidine reacts in TfOH to form 11-hydroxyimino-...-triflate (95% purity) with distinct NMR shifts (e.g., δ 7.61 ppm for aromatic protons) . Key considerations:

- Acid strength : Strong acids like TfOH favor cyclization over polymerization.

- Temperature : Reactions are typically heated (e.g., 150°C in DMF) to overcome activation barriers.

- Byproduct management : HRMS (e.g., [M+Na]⁺ = 255.1109) and ¹H/¹³C NMR verify product identity and detect impurities .

Basic: What spectroscopic techniques validate the structure of (2E)-1-methyl-2-(nitromethylene)pyrrolidine?

Methodological Answer:

- HRMS : Confirm molecular weight (e.g., [M+Na]⁺ = 255.1109; deviation < 0.0011 amu ensures accuracy) .

- ¹H/¹³C NMR : Aromatic protons (δ 7.35–7.29 ppm) and nitromethylene carbons (δ ~150 ppm) are diagnostic .

- Melting point : Sharp mp (e.g., 128.5°C) indicates purity .

Advanced: How can low yields in nitromethylene-pyrrolidine synthesis be mitigated?

Methodological Answer:

Low yields (e.g., 22% ) may stem from:

- Side reactions : Nitromethylene groups can undergo redox reactions; inert atmospheres (N₂/Ar) minimize oxidation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.

- Workup optimization : Sequential extraction (e.g., ethyl acetate/water) and drying (MgSO₄) improve recovery .

Advanced: What computational methods predict the reactivity of (2E)-1-methyl-2-(nitromethylene)pyrrolidine?

Methodological Answer:

- DFT calculations : Model transition states for cyclization (e.g., protonation by TfOH) to identify rate-limiting steps.

- Molecular docking : Study interactions with biological targets (e.g., enzyme active sites) if applicable.

- Solvent modeling : COSMO-RS predicts solvent effects on reaction pathways .

Basic: How is the stereochemistry of the nitromethylene group confirmed?

Methodological Answer:

- NOESY NMR : Correlates spatial proximity of substituents (e.g., methyl and nitromethylene groups).

- X-ray crystallography : Definitive proof via crystal structure (e.g., bond angles and torsion) .

Advanced: What strategies resolve contradictions in spectral data for nitromethylene-pyrrolidines?

Methodological Answer:

- Cross-validation : Compare HRMS, NMR, and IR data with literature (e.g., C=O stretch at 1670 cm⁻¹ ).

- Isotopic labeling : ¹⁵N-labeled nitromethylene groups clarify ambiguous NMR signals.

- Dynamic NMR : Resolve fluxional behavior (e.g., rotamers) at variable temperatures .

Basic: What safety protocols are essential when handling nitromethylene-pyrrolidines?

Methodological Answer:

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (R36) .

- Storage : Keep in airtight containers under N₂ to prevent decomposition.

- Waste disposal : Neutralize acidic byproducts (e.g., TfOH) before aqueous disposal .

Advanced: How does substituent variation impact the biological activity of nitromethylene-pyrrolidines?

Methodological Answer:

- SAR studies : Compare analogs (e.g., 4-methoxybenzyl vs. phenylalkyl substituents ) in bioassays.

- LogP calculations : Predict membrane permeability using software (e.g., ChemAxon).

- Enzymatic assays : Test inhibition of target enzymes (e.g., acetylcholinesterase) .

Basic: What chromatographic methods purify nitromethylene-pyrrolidines?

Methodological Answer:

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.